(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one
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Overview
Description
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are commonly used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl ring provides hydrophobic interactions, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-(1-Aminoethyl)phenyl)ethan-1-one
- 1-(4-(1-Aminoethyl)phenyl)propan-1-one
- 1-(4-(1-Aminoethyl)phenyl)butan-1-one
Uniqueness
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (S)-configuration often results in higher selectivity and potency in biological systems compared to its ®-counterpart.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[4-[(1S)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
KOMCDPPOHOQBSF-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N |
Origin of Product |
United States |
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